Cas no 1260092-23-6 ((2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid)

(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid structure
1260092-23-6 structure
Nome del prodotto:(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid
Numero CAS:1260092-23-6
MF:C6H11NO3
MW:145.156441926956
MDL:MFCD19215882
CID:5242669

(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • D-threo-Hexonic acid, 6-amino-2,5-anhydro-3,4,6-trideoxy-
    • 6-Amino-2,5-anhydro-3,4,6-trideoxy-D-threo-hexonic acid (ACI)
    • (2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid
    • MDL: MFCD19215882
    • Inchi: 1S/C6H11NO3/c7-3-4-1-2-5(10-4)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5-/m0/s1
    • Chiave InChI: RZMLFDPCVRKIQV-WHFBIAKZSA-N
    • Sorrisi: C([C@@H]1CC[C@@H](CN)O1)(=O)O

Proprietà sperimentali

  • Densità: 1.243±0.06 g/cm3(Predicted)
  • Punto di ebollizione: 313.7±27.0 °C(Predicted)
  • pka: 3.31±0.40(Predicted)

(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-262514-1.0g
(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid
1260092-23-6
1.0g
$0.0 2023-03-01
Enamine
EN300-262514-1g
(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid
1260092-23-6
1g
$0.0 2023-09-14

(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Catalysts: Potassium carbonate Solvents: Methanol ;  1 h, 20 °C
1.2 Reagents: Dowex 50W ;  neutralized
2.1 Reagents: Trifluoroacetic acid Solvents: Water ;  14 h, rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  3 h, 45 psi, rt
Riferimento
Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acid
Uhrig, Maria Laura; et al, Tetrahedron: Asymmetry, 2010, 21(19), 2435-2440

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  3 h, -18 °C
1.2 Reagents: Sodium methoxide Solvents: Methanol ;  1 h, -18 °C
1.3 Reagents: Dowex 50W ;  pH 5
2.1 Solvents: Pyridine ;  20 h, rt
3.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  2 h, 125 °C
4.1 Reagents: Trifluoroacetic acid Solvents: Water ;  6 h, 90 °C
5.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  15 min, -78 °C; 10 min, -78 °C
5.2 Solvents: Dichloromethane ;  -78 °C; 1 h, -78 °C
5.3 Reagents: Triethylamine ;  15 min, -78 °C
6.1 Catalysts: Potassium carbonate Solvents: Methanol ;  1 h, 20 °C
6.2 Reagents: Dowex 50W ;  neutralized
7.1 Reagents: Trifluoroacetic acid Solvents: Water ;  14 h, rt
8.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  3 h, 45 psi, rt
Riferimento
Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acid
Uhrig, Maria Laura; et al, Tetrahedron: Asymmetry, 2010, 21(19), 2435-2440

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  3 h, 45 psi, rt
Riferimento
Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acid
Uhrig, Maria Laura; et al, Tetrahedron: Asymmetry, 2010, 21(19), 2435-2440

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Solvents: Water ;  14 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  3 h, 45 psi, rt
Riferimento
Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acid
Uhrig, Maria Laura; et al, Tetrahedron: Asymmetry, 2010, 21(19), 2435-2440

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  2 h, 125 °C
2.1 Reagents: Trifluoroacetic acid Solvents: Water ;  6 h, 90 °C
3.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  15 min, -78 °C; 10 min, -78 °C
3.2 Solvents: Dichloromethane ;  -78 °C; 1 h, -78 °C
3.3 Reagents: Triethylamine ;  15 min, -78 °C
4.1 Catalysts: Potassium carbonate Solvents: Methanol ;  1 h, 20 °C
4.2 Reagents: Dowex 50W ;  neutralized
5.1 Reagents: Trifluoroacetic acid Solvents: Water ;  14 h, rt
6.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  3 h, 45 psi, rt
Riferimento
Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acid
Uhrig, Maria Laura; et al, Tetrahedron: Asymmetry, 2010, 21(19), 2435-2440

Metodo di produzione 6

Condizioni di reazione
1.1 Solvents: Pyridine ;  20 h, rt
2.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  2 h, 125 °C
3.1 Reagents: Trifluoroacetic acid Solvents: Water ;  6 h, 90 °C
4.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  15 min, -78 °C; 10 min, -78 °C
4.2 Solvents: Dichloromethane ;  -78 °C; 1 h, -78 °C
4.3 Reagents: Triethylamine ;  15 min, -78 °C
5.1 Catalysts: Potassium carbonate Solvents: Methanol ;  1 h, 20 °C
5.2 Reagents: Dowex 50W ;  neutralized
6.1 Reagents: Trifluoroacetic acid Solvents: Water ;  14 h, rt
7.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  3 h, 45 psi, rt
Riferimento
Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acid
Uhrig, Maria Laura; et al, Tetrahedron: Asymmetry, 2010, 21(19), 2435-2440

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  15 min, -78 °C; 10 min, -78 °C
1.2 Solvents: Dichloromethane ;  -78 °C; 1 h, -78 °C
1.3 Reagents: Triethylamine ;  15 min, -78 °C
2.1 Catalysts: Potassium carbonate Solvents: Methanol ;  1 h, 20 °C
2.2 Reagents: Dowex 50W ;  neutralized
3.1 Reagents: Trifluoroacetic acid Solvents: Water ;  14 h, rt
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  3 h, 45 psi, rt
Riferimento
Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acid
Uhrig, Maria Laura; et al, Tetrahedron: Asymmetry, 2010, 21(19), 2435-2440

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Solvents: Water ;  6 h, 90 °C
2.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  15 min, -78 °C; 10 min, -78 °C
2.2 Solvents: Dichloromethane ;  -78 °C; 1 h, -78 °C
2.3 Reagents: Triethylamine ;  15 min, -78 °C
3.1 Catalysts: Potassium carbonate Solvents: Methanol ;  1 h, 20 °C
3.2 Reagents: Dowex 50W ;  neutralized
4.1 Reagents: Trifluoroacetic acid Solvents: Water ;  14 h, rt
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  3 h, 45 psi, rt
Riferimento
Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acid
Uhrig, Maria Laura; et al, Tetrahedron: Asymmetry, 2010, 21(19), 2435-2440

(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid Raw materials

(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid Preparation Products

(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid Letteratura correlata

Fornitori consigliati
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd